2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide
Description
2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide is a chloroacetamide derivative characterized by a pyrazine ring substituted with a methoxy group at position 3 and a methylaminomethyl moiety at position 2. The compound has been listed as a research chemical by CymitQuimica but is currently discontinued, indicating its primary use in exploratory pharmaceutical or agrochemical studies .
Properties
IUPAC Name |
2-chloro-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-13(8(14)5-10)6-7-9(15-2)12-4-3-11-7/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFMZLFNRIOISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1OC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174010 | |
| Record name | Acetamide, 2-chloro-N-[(3-methoxy-2-pyrazinyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353979-00-6 | |
| Record name | Acetamide, 2-chloro-N-[(3-methoxy-2-pyrazinyl)methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[(3-methoxy-2-pyrazinyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide typically involves the reaction of 2-chloroacetamide with 3-methoxy-2-pyrazinecarboxaldehyde in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
Scientific Research Applications
2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The chloro and methoxy groups may play a role in binding to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between the target compound and related chloroacetamides:
Key Observations:
- Pyrazine vs.
- Nitrogen Substitution : The N-methyl and N-(pyrazin-2-ylmethyl) groups distinguish the target compound from simpler analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, which lacks heterocyclic moieties .
Biological Activity
2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide is a unique organochlorine compound with potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. Its structure features a chloro group, a methoxy group, and a pyrazinylmethyl moiety, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C${11}$H${12}$ClN$_{3}$O. The presence of chlorine and nitrogen atoms alongside carbon and hydrogen suggests diverse chemical reactivity and biological interactions. The compound's functional groups allow for various chemical transformations, enhancing its potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit significant biological activities, particularly against microbial pathogens. Notably, derivatives with similar structures have demonstrated anti-tubercular properties, with some showing low inhibitory concentrations (IC50) against Mycobacterium tuberculosis.
Preliminary studies suggest that this compound may interact with enzymes involved in bacterial metabolism, potentially inhibiting their function and leading to bactericidal effects. The pyrazine ring may enhance antimicrobial activity through interactions with biological targets.
Comparative Analysis of Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Chloro-N-methylacetamide | C${3}$H${6}$ClNO | Basic acetamide structure without pyrazine |
| 2-Chloro-N-(3-methoxyphenyl)acetamide | C${9}$H${10}$ClNO$_{2}$ | Contains a phenyl group instead of pyrazine |
| 3-Methoxypyrazine | C${7}$H${8}$N$_{2}$O | Lacks acetamide functionality but retains pyrazine core |
This comparison highlights how variations in substituents can influence biological activity and chemical properties, making this compound unique in its potential applications.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Activity : A study indicated that derivatives similar to this compound exhibited potent antimicrobial effects against various bacteria, including resistant strains.
- Cytotoxic Effects : In vitro studies demonstrated that compounds with similar structures showed significant cytotoxicity against cancer cell lines. For instance, a compound with a chlorine substituent exhibited maximum activity at a concentration of 50 µM during a 72-hour incubation period against MDA-MB-231 breast cancer cells .
- Apoptotic Mechanisms : The TUNEL assay confirmed that these compounds could induce apoptosis in cancer cells, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazine backbone. A common approach includes:
- Step 1 : Substitution reactions under alkaline conditions to introduce the methoxy group to the pyrazine ring .
- Step 2 : Alkylation of the pyrazine nitrogen using chloroacetyl chloride in the presence of a base (e.g., NaH) to attach the acetamide moiety .
- Step 3 : Methylation of the secondary amine using methyl iodide or dimethyl sulfate under controlled pH (7–9) .
- Critical Conditions : Temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., triethylamine) significantly impact yield and purity .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure by identifying proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbon backbone .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 284.08) .
Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?
- Methodological Answer :
- Chloroacetamide Group : Electrophilic chlorine facilitates nucleophilic substitution (e.g., with thiols or amines) for derivatization .
- Methoxy-Pyrazine : Enhances solubility and participates in π-π stacking interactions with biological targets .
- N-Methyl Group : Reduces metabolic degradation by sterically hindering enzymatic oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, serum protein binding) to replicate in vivo environments .
- Step 2 : Use pharmacokinetic profiling (e.g., microsomal stability tests) to identify metabolic inactivation pathways .
- Case Study : Inconsistent IC50 values for kinase inhibition may arise from differential cell permeability; address via logP optimization (target range: 2–3) .
Q. What strategies optimize regioselectivity during the alkylation of the pyrazine nitrogen?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation due to stabilization of transition states .
- Catalyst Choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions, as shown in analogous pyrazine derivatives .
Q. What computational methods predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 2A5S) to model interactions between the chloroacetamide group and receptor hydrophobic pockets .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with GluN2B subunits .
- QSAR Models : Develop models using descriptors like topological polar surface area (TPSA) to correlate with blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
